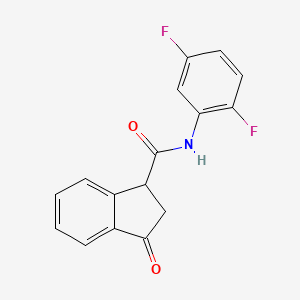![molecular formula C22H22F3N3O B6581299 2-methyl-1-({1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-1H-1,3-benzodiazole CAS No. 1203121-56-5](/img/structure/B6581299.png)
2-methyl-1-({1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-1H-1,3-benzodiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-methyl-1-({1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-1H-1,3-benzodiazole” is a complex organic molecule. It contains a benzodiazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzodiazole ring, a piperidine ring, and a trifluoromethyl group. The benzodiazole and piperidine rings are likely to contribute to the rigidity of the molecule, while the trifluoromethyl group could influence its electronic properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the benzodiazole and piperidine rings, as well as the trifluoromethyl group. For instance, the benzodiazole ring might undergo electrophilic substitution reactions, while the piperidine ring could participate in reactions involving the nitrogen atom .Applications De Recherche Scientifique
Antibacterial Activity
Imidazole derivatives, including 1,3-diazole rings, have demonstrated antibacterial effects. Researchers have explored their potential as antimicrobial agents, and this compound could be investigated for its antibacterial properties .
Antimycobacterial Potential
Given the global challenge of tuberculosis, compounds with antimycobacterial activity are crucial. Evaluating the efficacy of 2-methyl-1-({1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-1H-1,3-benzodiazole against Mycobacterium tuberculosis could provide valuable insights .
Anti-Inflammatory Effects
Imidazole-based molecules often exhibit anti-inflammatory properties. Investigating whether this compound modulates inflammatory pathways could be worthwhile .
Antitumor Potential
Certain imidazole derivatives have shown promise as antitumor agents. Researchers could explore the effects of this compound on cancer cell lines .
Antidiabetic Activity
Considering the rising prevalence of diabetes, compounds with antidiabetic properties are of interest. Assessing the impact of 2-methyl-1-({1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-1H-1,3-benzodiazole on glucose metabolism could be valuable .
Antioxidant Properties
Imidazole-containing compounds often possess antioxidant activity. Investigating whether this compound scavenges free radicals could contribute to our understanding of its biological effects .
Ulcerogenic Activity
Some imidazole derivatives exhibit ulcerogenic effects. Researchers might explore whether this compound affects gastric mucosa integrity .
Mécanisme D'action
The mechanism of action of this compound would depend on its intended use. For instance, if it’s intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with. Unfortunately, without more specific information, it’s difficult to predict the exact mechanism of action .
Orientations Futures
Propriétés
IUPAC Name |
[4-[(2-methylbenzimidazol-1-yl)methyl]piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N3O/c1-15-26-19-7-2-3-8-20(19)28(15)14-16-9-11-27(12-10-16)21(29)17-5-4-6-18(13-17)22(23,24)25/h2-8,13,16H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFVVODTQOSOJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3CCN(CC3)C(=O)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B6581227.png)
![1-[6-(furan-2-yl)pyridazin-3-yl]-N-(1,3-thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B6581229.png)
![1-{9-methyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}-3-[(thiophen-2-yl)methyl]urea](/img/structure/B6581235.png)
![5-methoxy-2,4-dimethyl-N-(2-{[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide](/img/structure/B6581241.png)
![3-(3-chloro-2-methylphenyl)-1-methyl-1-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}urea](/img/structure/B6581250.png)
![3-(5-chloro-2-methoxyphenyl)-1-methyl-1-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}urea](/img/structure/B6581258.png)
![2-[4-(2-methanesulfonylbenzoyl)piperazin-1-yl]-6-(trifluoromethoxy)-1,3-benzothiazole](/img/structure/B6581268.png)
![2-{2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamido}benzamide](/img/structure/B6581272.png)
![2-{[6-(morpholin-4-yl)pyrimidin-4-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one](/img/structure/B6581276.png)
![N-[2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-2-phenylacetamide](/img/structure/B6581279.png)
![N-[2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B6581283.png)
![1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-[2-(pyrazin-2-yl)-1H-1,3-benzodiazol-1-yl]ethan-1-one](/img/structure/B6581294.png)

